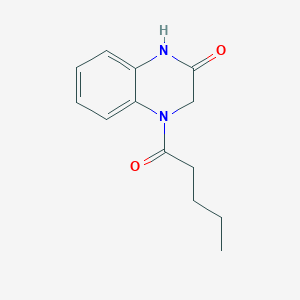
4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one, also known as PDQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. PDQ is a member of the quinoxaline family and has a unique chemical structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Molecular Design and Inhibitory Activity
- Novel 1-pentanoyl-3-arylthioureas were designed as mushroom tyrosinase inhibitors and free radical scavengers, showing significant inhibitory activity and antioxidant potential. Docking studies compared the binding affinities of these compounds, correlating them with their inhibitory activities. Such compounds could lead to the development of potent tyrosinase inhibitors (Larik et al., 2017).
Antioxidant and Antibacterial Studies
- Metal(II) complexes of tetradentate Schiff base ligand showed significant antibacterial and antioxidant activities, suggesting their potential application in developing new therapeutic agents (Ejidike & Ajibade, 2015).
Photophysical Studies
- The study of optical bleaching and fluorescence in organic matrices provided insights into the photoreactivity and photostability of certain compounds, contributing to the understanding of their photophysical properties (Friedrich & Haarer, 1982).
Synthesis and Characterization of Complexes
- Synthesis and magnetic properties of oxime-bridged polynuclear Ni(II) and Cu(II) complexes were explored, revealing novel structures and antiferromagnetic properties. Such studies are crucial for the development of new materials with potential applications in electronics and magnetism (Jiang et al., 2005).
Cancer Therapies
- Chloroquine and its analogs, including N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, were studied for their potential as enhancing agents in cancer therapies. The lysosomotrophic property of chloroquine appears important for increasing efficacy and specificity in cancer treatments (Solomon & Lee, 2009).
Propiedades
IUPAC Name |
4-pentanoyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-13(17)15-9-12(16)14-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQHWUYMXPYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
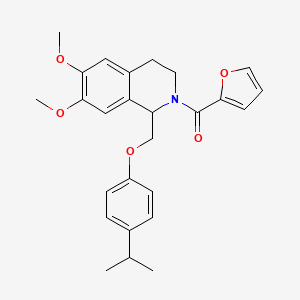
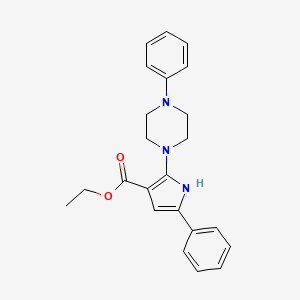
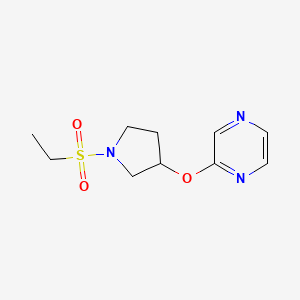

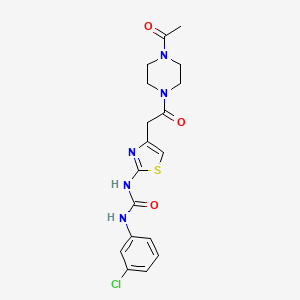
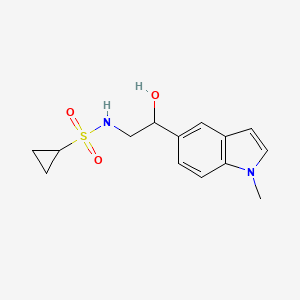
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)
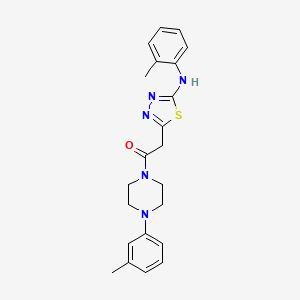
![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
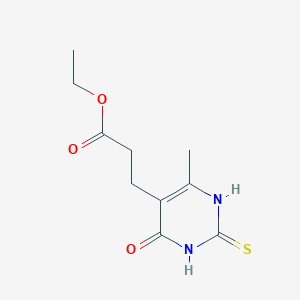
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)
